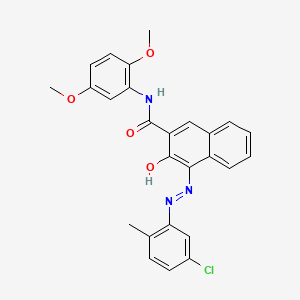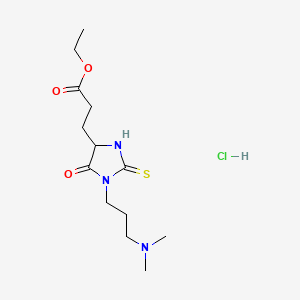
1,1'-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidylamino group, a sulphonyl group, and ethanesulphonic acid moieties. It is commonly used in research due to its specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine to form the intermediate 4-((2-pyrimidylamino)sulphonyl)aniline. This intermediate is then reacted with ethanesulphonic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, disodium salt
- 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, monosodium salt
Uniqueness
Compared to similar compounds, 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is unique due to its specific trisodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability .
特性
CAS番号 |
85926-97-2 |
|---|---|
分子式 |
C14H18N4Na3O8S3+3 |
分子量 |
535.5 g/mol |
IUPAC名 |
trisodium;1-[4-(pyrimidin-2-ylsulfamoyl)-N-(1-sulfoethyl)anilino]ethanesulfonic acid |
InChI |
InChI=1S/C14H18N4O8S3.3Na/c1-10(28(21,22)23)18(11(2)29(24,25)26)12-4-6-13(7-5-12)27(19,20)17-14-15-8-3-9-16-14;;;/h3-11H,1-2H3,(H,15,16,17)(H,21,22,23)(H,24,25,26);;;/q;3*+1 |
InChIキー |
IZAODBNVTPTQRH-UHFFFAOYSA-N |
正規SMILES |
CC(N(C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C(C)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)










